REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[C:11](Cl)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O[C:21]([CH:23]([CH3:25])[CH3:24])=[CH2:22])C>C(=O)([O-])[O-].[Na+].[Na+].O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:21]([CH:23]([CH3:25])[CH3:24])=[CH:22][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10]1 |f:2.3.4|
|
Name
|
|
Quantity
|
1550 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NN=C(C(=O)OCC)Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)C(C)C
|
Name
|
|
Quantity
|
325 g
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added such that a pH of greater than 8.0
|
Type
|
TEMPERATURE
|
Details
|
is always maintained
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 4 hours (60°-80° C.), the aqueous phase is separated off
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
200 ml of hydrochloric acid (pH~1) are added to the organic phase
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)N1N=C(C=C1C(C)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |